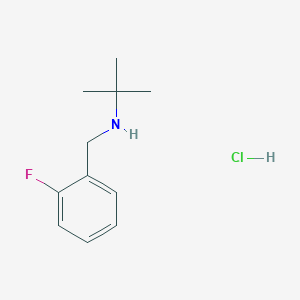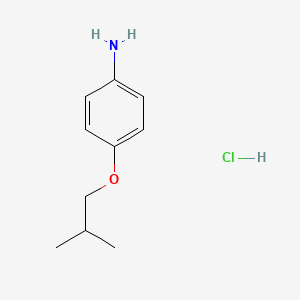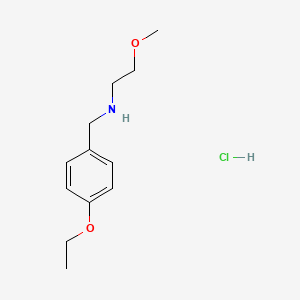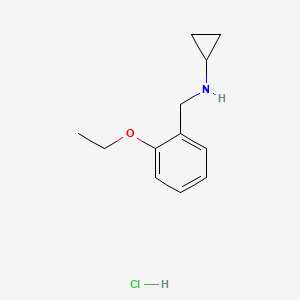![molecular formula C10H18ClNS B3078318 tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride CAS No. 1050479-95-2](/img/structure/B3078318.png)
tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride
Vue d'ensemble
Description
tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride is an organic compound with the molecular formula C10H17NS·HCl It is a hydrochloride salt of an amine, characterized by the presence of a tert-butyl group attached to a thienylmethylamine moiety
Applications De Recherche Scientifique
tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as a precursor for the preparation of various functionalized thienyl derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride typically involves the reaction of tert-butylamine with a thienylmethyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of tert-butylamine attacks the electrophilic carbon of the thienylmethyl halide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is isolated as a hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis. The final product is typically purified by recrystallization or chromatography to meet the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl halides, organic solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, thioethers.
Substitution: Secondary or tertiary amines.
Mécanisme D'action
The mechanism of action of tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thienyl ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid side chains. These interactions can influence the compound’s binding affinity and specificity, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylamine: A simpler amine with a tert-butyl group, used in various chemical syntheses.
3-Methylthiophene: A thienyl derivative without the amine group, used as a building block in organic synthesis.
N-Methylthiophen-2-amine: An amine with a thienyl group, similar in structure but lacking the tert-butyl group.
Uniqueness
tert-Butyl[(3-methyl-2-thienyl)methyl]amine hydrochloride is unique due to the combination of the tert-butyl group and the thienylmethylamine moiety. This structural feature imparts specific chemical reactivity and potential biological activity, distinguishing it from simpler amines or thienyl derivatives. The presence of the hydrochloride salt also enhances its solubility and stability, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-8-5-6-12-9(8)7-11-10(2,3)4;/h5-6,11H,7H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDHRXYQBMFEFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(2-Methylbenzyl)amino]ethanol hydrochloride](/img/structure/B3078246.png)
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/structure/B3078251.png)


![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)

![N,N-Dimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine dihydrochloride](/img/structure/B3078290.png)

![Benzyl[(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078317.png)
![[3-(1H-Imidazol-1-yl)propyl][(3-methylthiophen-2-yl)methyl]amine hydrochloride](/img/structure/B3078325.png)
![[3-(Allyloxy)benzyl]methylamine hydrochloride](/img/structure/B3078326.png)
